2,3,3',4,4',5'-Hexachlorobiphenyl
Overview
Description
2,3,3’,4,4’,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in industrial applications, including as dielectric fluids in transformers and capacitors, until their production was banned in many countries due to their toxic effects and environmental persistence .
Mechanism of Action
Target of Action
2,3,3’,4,4’,5’-Hexachlorobiphenyl, also known as PCB 157 , is one of the 209 polychlorinated biphenyls (PCBs) . It primarily targets the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
The compound interacts with its targets by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction results in changes to the circadian rhythm, which can have significant effects on various physiological processes.
Pharmacokinetics
Like other pcbs, it is known to belipophilic and can bioaccumulate in animal tissue . This bioaccumulation can lead to increased exposure and potential health effects over time.
Result of Action
The molecular and cellular effects of 2,3,3’,4,4’,5’-Hexachlorobiphenyl’s action are complex and can vary depending on the level and duration of exposure. Some studies have suggested that it may contribute to metabolic disruption and potentially lead to conditions such as nonalcoholic fatty liver disease (NAFLD) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,4’,5’-Hexachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can persist in the environment for extended periods . This persistence, combined with its ability to bioaccumulate, can lead to long-term exposure and potential health effects.
Biochemical Analysis
Biochemical Properties
2,3,3’,4,4’,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . Additionally, it likely plays an important role in the development and maturation of many tissues .
Cellular Effects
2,3,3’,4,4’,5’-Hexachlorobiphenyl has profound effects on various types of cells and cellular processes. It influences cell function by activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . It also likely plays an important role in the development and maturation of many tissues .
Molecular Mechanism
The molecular mechanism of 2,3,3’,4,4’,5’-Hexachlorobiphenyl involves its role as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4,4’,5’-Hexachlorobiphenyl change over time. This compound is known to be a persistent organic pollutant, resistant to environmental degradation through photolytic, biological, or chemical processes . It bioaccumulates in animal tissue and biomagnifies in food chains, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,3,3’,4,4’,5’-Hexachlorobiphenyl vary with different dosages in animal models. At high doses, this compound can cause toxic or adverse effects, including disruptions in cellular Ca2+ homeostasis and translocation of protein kinase C . These disruptions result from increased ryanodine binding to calcium channels .
Metabolic Pathways
2,3,3’,4,4’,5’-Hexachlorobiphenyl is involved in metabolic pathways that include interactions with enzymes and cofactors. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Transport and Distribution
Within cells and tissues, 2,3,3’,4,4’,5’-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. It bioaccumulates in animal tissue and biomagnifies in food chains, leading to significant impacts on health and the environment .
Subcellular Localization
The subcellular localization of 2,3,3’,4,4’,5’-Hexachlorobiphenyl involves its disruption of cellular Ca2+ homeostasis and translocation of protein kinase C . This disruption results from increased ryanodine binding to calcium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, such as ferric chloride, to facilitate the chlorination reaction. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at specific positions on the biphenyl ring .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,4’,5’-Hexachlorobiphenyl, was historically conducted through batch chlorination processes. These processes involved the direct chlorination of biphenyl in the presence of a catalyst, followed by purification steps to isolate the desired chlorinated biphenyl isomers .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,4,4’,5’-Hexachlorobiphenyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly employed.
Substitution: Reagents such as sodium hydroxide or ammonia are used under specific conditions to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
2,3,3’,4,4’,5’-Hexachlorobiphenyl has been extensively studied in various scientific fields due to its environmental persistence and potential health effects. Some key applications include:
Environmental Chemistry: Research on the environmental fate and transport of PCBs, including their degradation pathways and bioaccumulation in ecosystems.
Toxicology: Studies on the toxic effects of PCBs on human health, including their role as endocrine disruptors and potential carcinogens.
Analytical Chemistry: Development of analytical methods for the detection and quantification of PCBs in environmental and biological samples.
Biomedical Research: Investigation of the molecular mechanisms underlying PCB-induced toxicity and their impact on human health.
Comparison with Similar Compounds
2,3,3’,4,4’,5’-Hexachlorobiphenyl is one of many polychlorinated biphenyl congeners. Similar compounds include:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with a different substitution pattern, leading to distinct chemical and toxicological properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its persistence and bioaccumulation potential, similar to 2,3,3’,4,4’,5’-Hexachlorobiphenyl.
The uniqueness of 2,3,3’,4,4’,5’-Hexachlorobiphenyl lies in its specific chlorination pattern, which influences its chemical reactivity, environmental behavior, and toxicological profile .
Properties
IUPAC Name |
1,2,3-trichloro-4-(3,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWXDQVNPCIEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074205 | |
Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69782-90-7 | |
Record name | PCB 157 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69782-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5'-Hexachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,3',4,4',5'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX9G1C1FTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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